1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
5,8-dimethoxy-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c1-8(2)16-7-9(15(18)19)14(17)12-10(20-3)5-6-11(21-4)13(12)16/h5-8H,1-4H3,(H,18,19) |
InChI Key |
OHMHDLJIQHECBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule’s structure necessitates a quinoline core with methoxy groups at positions 5 and 8, an isopropyl substituent at the nitrogen (position 1), and a carboxylic acid at position 3. Retrosynthetically, the quinoline skeleton is derived from a substituted anthranilic acid precursor via Gould-Jacobs cyclization . The isopropyl group is introduced through N-alkylation of an intermediate isatoic anhydride , while the methoxy groups are incorporated via the starting aniline derivative’s substitution pattern.
Synthesis of 5,8-Dimethoxyanthranilic Acid
The synthesis begins with the preparation of 5,8-dimethoxyanthranilic acid , a key intermediate. While direct commercial availability is limited, this compound can be synthesized through the following steps:
-
Nitration of 3,4-dimethoxybenzoic acid : Selective nitration introduces a nitro group at position 5, yielding 5-nitro-3,4-dimethoxybenzoic acid .
-
Reduction to the amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amino group, forming 5-amino-3,4-dimethoxybenzoic acid .
-
Diazotization and hydrolysis : Treatment with NaNO₂/HCl followed by hydrolysis installs a hydroxyl group at position 2, yielding 5,8-dimethoxyanthranilic acid .
Table 1: Synthesis of 5,8-Dimethoxyanthranilic Acid
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 6 h | 72 |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 4 h | 85 |
| Diazotization | NaNO₂, HCl, 0°C, 1 h → H₂O, Δ | 63 |
N-Isopropylation via Isatoic Anhydride Intermediate
The anthranilic acid derivative is converted to isatoic anhydride to facilitate N-alkylation:
-
Formation of isatoic anhydride : Reaction of 5,8-dimethoxyanthranilic acid with phosgene (COCl₂) in anhydrous dichloromethane yields the corresponding isatoic anhydride .
-
N-Alkylation : Treatment with isopropyl bromide in the presence of sodium hydride (NaH) in DMF introduces the isopropyl group at the nitrogen .
Table 2: N-Isopropylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → 25°C |
| Time | 12 h |
| Yield | 78% |
Gould-Jacobs Cyclization for Quinoline Core Formation
The N-isopropyl anthranilic acid derivative undergoes Gould-Jacobs cyclization with ethyl acetoacetate to construct the quinoline skeleton:
-
Schiff base formation : Condensation of the anthranilic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C generates a β-enamino ester intermediate .
-
Cyclization : Heating under reflux in PPA induces ring closure, forming 1-isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .
Table 3: Cyclization Optimization
| Condition | Outcome |
|---|---|
| PPA, 120°C, 8 h | 65% yield |
| Catalyst: None | Baseline |
| Catalyst: PPTS (10 mol%) | 72% yield |
Hydrolysis to the Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using alkaline conditions:
-
Saponification : Treatment with 2M NaOH in ethanol/water (1:1) at 80°C for 4 h cleaves the ester .
-
Acidification : Adjusting the pH to 2–3 with HCl precipitates the final product.
Table 4: Hydrolysis Reaction Data
| Parameter | Value |
|---|---|
| NaOH Concentration | 2M |
| Temperature | 80°C |
| Time | 4 h |
| Yield | 88% |
Spectroscopic Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 15.21 (s, 1H, COOH), 8.72 (s, 1H, H-2), 7.92 (d, J = 8.8 Hz, 1H, H-6), 6.98 (d, J = 8.8 Hz, 1H, H-7), 4.32–4.25 (m, 1H, N-CH(CH₃)₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 1.45 (d, J = 6.6 Hz, 6H, CH(CH₃)₂) .
-
IR (KBr) : ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O) .
Yield Optimization and Challenges
Key challenges include minimizing byproducts during N-alkylation and optimizing cyclization efficiency. Implementing microwave-assisted synthesis for the Gould-Jacobs step reduces reaction time to 2 h with a 15% yield improvement .
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors are recommended for the diazotization and cyclization steps, enhancing safety and reproducibility .
Applications and Derivatives
The title compound serves as a precursor for antibacterial quinolones. Functionalization at position 7 with piperazine or pyrrolidine moieties enhances bioactivity, as demonstrated in analogous structures .
Chemical Reactions Analysis
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C15H17N1O5 with a molecular weight of approximately 291.3 g/mol. The synthesis typically involves multi-step chemical reactions that allow for modifications to enhance its biological properties. The compound features a quinoline core with methoxy groups at the 5 and 8 positions and a carboxylic acid group at the 3 position, which are crucial for its biological interactions.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with metabolic enzymes and potentially bind to nucleic acids (DNA/RNA), which could elucidate its mechanism of action against various pathogens.
- Anticancer Properties : The structural characteristics of the compound allow it to exhibit cytotoxic effects against cancer cells. Its ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapy.
Potential Therapeutic Applications
The therapeutic applications of this compound are diverse:
Cancer Treatment
The compound's cytotoxic properties make it a potential candidate for developing new anticancer agents. Its mechanism may involve the inhibition of specific pathways critical for tumor growth and survival.
Infectious Disease Management
Given its antimicrobial properties, this compound could be explored as a treatment option for bacterial or viral infections. Its ability to disrupt cellular functions in pathogens may provide a novel approach to combating resistant strains.
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Lacks isopropyl group; different carboxylic position | May exhibit different biological activity profiles |
| 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline | Contains trifluoromethyl instead of methoxy groups | Potentially enhanced lipophilicity and bioactivity |
| 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Single methoxy group; no isopropyl substitution | Simpler structure may lead to different pharmacokinetics |
This table illustrates how variations in substituents can significantly influence the chemical properties and biological activities of quinoline derivatives.
Study on Anticancer Activity
A study focusing on quinoline derivatives demonstrated their potential as effective anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. Such findings suggest that further exploration of this compound could yield significant insights into its therapeutic efficacy against various cancer types .
Investigation into Antimicrobial Properties
Research on related quinoline compounds has revealed their effectiveness against resistant bacterial strains. The structural similarities indicate that this compound may exhibit comparable or enhanced antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to antibacterial or anticancer effects. Additionally, the compound may inhibit certain enzymes or signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Methoxy vs. Halogen Substituents : Methoxy groups (5,8) in the target compound likely reduce electronegativity compared to fluoro or chloro substituents, altering DNA gyrase binding kinetics .
- Antibacterial Spectrum: Fluoroquinolones like moxifloxacin (6,8-dimethoxy, 7-fluoro) exhibit broad-spectrum activity, while the target compound’s isopropyl and dimethoxy groups may favor Gram-positive targeting .
Pharmacological and Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility compared to halogenated derivatives, though the isopropyl group may counteract this .
- Kinase Inhibition: Analogs like 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid show nanomolar IC₅₀ values for CK2 kinase, suggesting the target compound’s dimethoxy groups could modulate selectivity .
Biological Activity
1-Isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H13N1O3
- Molecular Weight : 231.25 g/mol
- CAS Number : 53977-47-2
This quinoline derivative exhibits a complex structure that contributes to its biological activities.
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives possess notable anticancer properties. For instance, this compound was evaluated against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study published in MDPI, the compound exhibited significant growth inhibition against melanoma cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MALME-M | 55.75% |
| HeLa | 0.126 |
| SMMC-7721 | 0.071 |
| K562 | 0.164 |
These findings suggest that the compound is effective against multiple cancer types, with varying degrees of potency depending on the cell line tested .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research indicates that it demonstrates both antibacterial and antifungal activities.
Antibacterial Activity
A comparative analysis of various derivatives showed that:
| Bacterium | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| B. cereus | 0.23 | 0.47 |
| E. coli | 0.70 | 0.94 |
| S. Typhimurium | 0.23 | 0.47 |
The compound showed the best activity against B. cereus and moderate activity against E. coli .
Antifungal Activity
The antifungal efficacy was assessed with promising results across several strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.15 mg/mL |
| Aspergillus niger | 0.20 mg/mL |
These results indicate a broad spectrum of activity against common fungal pathogens .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects in preclinical models.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:
- Substituents : The presence of electron-donating groups (e.g., methoxy) enhances anticancer activity.
- Linker Variations : Aliphatic linkers have been shown to improve potency compared to N-linkers.
- Positioning : The location of substituents on the aromatic rings significantly influences biological efficacy .
Q & A
Q. What are the common synthetic pathways for preparing 1-isopropyl-5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what challenges exist in optimizing yield and purity?
Methodological Answer: The synthesis of quinolone derivatives typically involves cyclization of substituted aniline precursors with β-keto esters or malonic acid derivatives. For example, the synthesis of structurally analogous fluoroquinolones (e.g., 1-cyclopropyl-6-fluoro derivatives) employs:
- Stepwise functionalization : Introduction of substituents (e.g., methoxy, isopropyl) via nucleophilic substitution or Friedel-Crafts alkylation .
- Cyclization : Using triethyl orthoformate or acetic anhydride to form the quinolone core .
- Chiral amine incorporation : To avoid racemization, chiral amines (e.g., octahydro-pyrrolopyridine derivatives) are added early in the synthesis to ensure enantiopurity .
Q. Challenges :
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR spectroscopy : Proton and carbon-13 NMR identify substituent positions (e.g., methoxy groups at C5/C8, isopropyl at N1) . For example, the ¹H NMR of analogous compounds shows:
- Methoxy protons as singlets at δ 3.8–4.0 ppm.
- Quinoline ring protons as doublets (δ 7.2–8.5 ppm).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.378 Å, b = 9.625 Å confirm planar quinoline cores .
Advanced Research Questions
Q. What strategies resolve enantiomers during synthesis, and how is enantiopurity validated?
Methodological Answer:
Q. How do structural modifications (e.g., substituents at N1, C5, C8) affect antibacterial activity?
Methodological Answer:
-
N1 substituents : Bulky groups (e.g., isopropyl) enhance gram-positive activity by improving membrane penetration. Cyclopropyl groups in analogous compounds show broad-spectrum activity .
-
C5/C8 methoxy groups : Increase DNA gyrase binding affinity but may reduce solubility. For example:
Substituent Combination MIC (μg/mL) S. aureus Solubility (mg/mL) 5,8-Dimethoxy 0.25 0.8 5-Fluoro, 8-methoxy 0.12 1.2 Data adapted from quinolone SAR studies .
Q. What analytical methods quantify impurities (e.g., desfluoro, hydrolyzed derivatives) in the compound?
Methodological Answer:
- HPLC-MS : Detects hydrolyzed impurities (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) using C18 columns (0.1% formic acid/acetonitrile gradient) .
- LC-UV at 254 nm : Monitors process-related impurities (e.g., ethyl ester intermediates) with retention times of 6.2–8.5 minutes .
- Limits : Impurities ≤0.15% per ICH Q3A guidelines.
Q. How do pH and temperature affect the stability of the compound in solution?
Methodological Answer:
- pH stability : Optimal stability at pH 5.1–5.7 (analogous to pharmacopeial standards for quinolones). Degradation occurs via hydrolysis at pH >7 .
- Temperature : Storage at 2–8°C in amber vials prevents photodegradation. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
